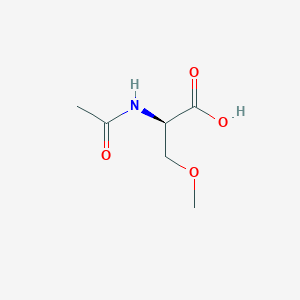

(2R)-2-acetamido-3-methoxypropanoic acid

概要

説明

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves detailing properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the substance typically undergoes .科学的研究の応用

Regulation of N-Methyl-D-Aspartate Function

Scientific Field

This application falls under the field of Neuroscience .

Summary of the Application

“N-acetyl-O-methyl-D-serine” plays a crucial role in regulating N-methyl-D-aspartate (NMDA) function bivalently depending on the central nervous system (CNS) conditions . CNS disorders with NMDA hyperfunction are involved in the pathogenesis of neurotoxic and/or neurodegenerative disorders with elevated D-serine, one of the NMDA receptor co-agonists .

Methods of Application

In the study, dimethyl malonate (DMM), a pro-drug of the SR inhibitor malonate, was used to modulate NMDA activity in C57BL/6J male mice via intravenous administration .

Results or Outcomes

Unexpectedly, 400 mg/kg DMM significantly elevated, rather than decreased (as a racemization inhibitor), D-serine levels in the cerebral cortex and plasma .

Antidepressant-like Effects

Scientific Field

This application is in the field of Psychiatry .

Summary of the Application

“N-acetyl-O-methyl-D-serine” has been found to produce antidepressant-like effects in mice through suppression of BDNF signaling pathway and regulation of synaptic adaptations in the nucleus accumbens .

Methods of Application

In the study, “N-acetyl-O-methyl-D-serine” injections into the nucleus accumbens exhibited antidepressant-like effects in forced swim test (FST) and tail suspension test (TST) without affecting the locomotor activity of mice .

Results or Outcomes

“N-acetyl-O-methyl-D-serine” was also effective in the chronic social defeat stress (CSDS) model of depression . Moreover, “N-acetyl-O-methyl-D-serine” down-regulated the BDNF signaling pathway in the nucleus accumbens during the CSDS procedure .

Carbohydrate Esterase Activity

Scientific Field

This application is in the field of Biochemistry .

Summary of the Application

“N-acetyl-O-methyl-D-serine” could potentially be used in the study of carbohydrate esterases, a group of enzymes that release acyl or alkyl groups attached by ester linkage to carbohydrates .

Methods of Application

The compound could be used in biochemical assays to study the activity of carbohydrate esterases, including chitin deacetylases, pectinesterases, and acetyl xylan esterases .

Results or Outcomes

The outcomes of such studies could lead to a better understanding of polysaccharide degradation and the synthesis of high added value esters .

Methyltransferase Activity

Scientific Field

This application is in the field of Molecular Biology .

Summary of the Application

“N-acetyl-O-methyl-D-serine” could potentially be used in the study of methyltransferases, a large group of enzymes that methylate their substrates .

Methods of Application

The compound could be used in biochemical assays to study the activity of various types of methyltransferases, including protein methyltransferases, DNA/RNA methyltransferases, and natural product methyltransferases .

Results or Outcomes

The outcomes of such studies could lead to a better understanding of methylation processes, which directly impact chromatin structure and can modulate gene transcription .

Ester Synthesis

Scientific Field

This application is in the field of Chemistry .

Summary of the Application

“N-acetyl-O-methyl-D-serine” could potentially be used in the synthesis of esters . Esterases are a superfamily with 90 families of which at least 156 different proteins have been crystallized . Given its regio- and stereoselectivity, esterases can be used as effective biocatalysts in the production of optically pure compounds .

Methods of Application

The compound could be used in biochemical assays to study the activity of various types of esterases, including carboxyl, cinnamoyl, and some acetyl xylan esterases .

Results or Outcomes

The outcomes of such studies could lead to a better understanding of ester synthesis processes, which directly impact the production of high added value esters .

Neurotransmitter Regulation

Scientific Field

This application is in the field of Neuroscience .

Summary of the Application

“N-acetyl-O-methyl-D-serine” could potentially be used in the study of neurotransmitter regulation . Many esterases display a broad substrate specificity, and some are able to hydrolyze thioesters and amides, highlights its ability to hydrolyze several drugs within the cytosol, and in the case of higher animals its ability to hydrolize neurotransmitters, such as acetylcholine .

Results or Outcomes

The outcomes of such studies could lead to a better understanding of neurotransmitter regulation processes, which directly impact the functioning of the nervous system .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

(2R)-2-acetamido-3-methoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-4(8)7-5(3-11-2)6(9)10/h5H,3H2,1-2H3,(H,7,8)(H,9,10)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDNGNSKFWTZCJG-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(COC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](COC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-2-acetamido-3-methoxypropanoic acid | |

CAS RN |

196601-67-9 | |

| Record name | N-Acetyl-O-methyl-D-serine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196601679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-ACETYL-O-METHYL-D-SERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7JMQ5F7NP5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

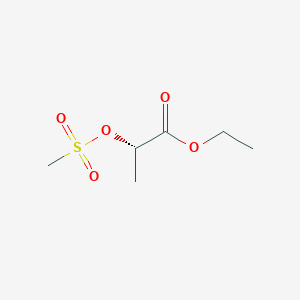

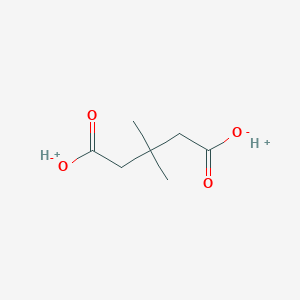

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。